molecular formula C17H15FN6OS B2852746 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1170536-26-1

1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2852746
CAS No.: 1170536-26-1
M. Wt: 370.41
InChI Key: VOFNECXOLIIVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple privileged structures, including a benzothiazole core and two distinct pyrazole rings, which are frequently found in pharmacologically active compounds . The benzothiazole scaffold is a well-known heterocyclic system with documented biological potential . Similarly, pyrazole derivatives represent an important class of nitrogen-containing heterocycles that have been extensively investigated for their wide spectrum of biological activities, including potential as anticancer and antimicrobial agents . The specific molecular architecture of this compound, featuring a carboxamide linker, makes it a valuable scaffold for research into structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening against various biological targets. It is supplied as a high-purity material strictly for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-ethyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6OS/c1-3-23-13(6-7-19-23)16(25)21-15-8-10(2)22-24(15)17-20-12-5-4-11(18)9-14(12)26-17/h4-9H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFNECXOLIIVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Target Compound : Contains a pyrazole-pyrazole-carboxamide scaffold with a 6-fluorobenzo[d]thiazole group.
  • 1-Ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS:1171514-82-1) : Replaces the 6-fluoro substituent with a methylthio group, altering lipophilicity and electronic properties .
  • Razaxaban (DPC 906): Features a pyrazole core with a trifluoromethyl group and an aminobenzisoxazole P(1) ligand, enhancing selectivity for Factor Xa .
  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide : Substitutes the benzo[d]thiazole with a chloro-pyridyl group and includes an ethoxyphenyl carboxamide, influencing dihedral angles and intermolecular interactions .

Substituent Effects on Bioactivity

  • Fluoro vs.
  • Trifluoromethyl (Razaxaban) : Introduces strong electron-withdrawing effects, reducing plasma protein binding and improving permeability .
  • Chloro-Pyridyl () : Increases steric bulk and may affect solubility, as seen in its crystal structure with distinct dihedral angles (7.70–89.17°) between aromatic rings .

Physical and Chemical Properties

Compound Melting Point (°C) Key Spectral Data (¹H NMR) Solubility Trends
Target Compound N/A N/A Likely moderate in DMSO
1-Ethyl-N-(6-(methylthio)-benzothiazole N/A N/A High lipophilicity
Razaxaban N/A δ 8.12 (s, 1H, pyrazole), δ 7.85 (d, J=8 Hz) Low aqueous solubility
Compound N/A δ 5.26 (q, CHCH₃), δ 8.18 (s, NH₂) Soluble in ethyl acetate

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sequential coupling of pyrazole and benzo[d]thiazole moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
  • Heterocyclic ring closure : Controlled temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks .
    • Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) to enhance yield (≥70%) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzo[d]thiazole protons at δ 7.8–8.2 ppm) and methyl/ethyl group integration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at ~423.12 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of derivatives with enhanced bioactivity?

  • Answer : Disconnect the molecule into:

  • Pyrazole-carboxamide core : Modify substituents (e.g., ethyl → propyl) to alter lipophilicity .
  • Fluorobenzo[d]thiazole moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
    • Methodology : Use computational tools (e.g., DFT calculations) to predict stability and binding affinity before synthesis .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole-thiazole hybrids?

  • Answer :

  • Comparative SAR studies : Test derivatives with incremental structural changes (e.g., fluorine position on benzo[d]thiazole) to isolate activity contributors .
  • Dose-response assays : Use IC₅₀ values (e.g., in cancer cell lines) to distinguish potency variations due to solubility vs. intrinsic activity .
  • Metabolic profiling : Assess stability in microsomal assays to rule out false negatives from rapid degradation .

Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates for SNAr (nucleophilic aromatic substitution) at the benzo[d]thiazole’s 6-fluoro position .
  • pH control : Maintain pH 8–9 (using triethylamine) to deprotonate nucleophiles (e.g., amines) without hydrolyzing the amide bond .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

  • Pitfalls :

  • Exothermic reactions : Poor temperature control during amide coupling leads to side products.
  • Low solubility : Aggregation of intermediates in polar solvents.
    • Solutions :
  • Use jacketed reactors for precise temperature control (-5°C to 25°C gradients) .
  • Introduce solubilizing groups (e.g., PEG linkers) or switch to mixed solvents (e.g., THF:H₂O) .

Q. How to design a robust assay for evaluating the compound’s interaction with kinase targets?

  • Protocol :

  • Kinase inhibition assays : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ .
  • Molecular docking : Align the compound’s 3D structure (from X-ray crystallography or NMR) with kinase active sites (e.g., EGFR, VEGFR) .
  • Control experiments : Include staurosporine as a positive control and assess off-target effects via kinome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.